1-(p-Toluenesulfonyl)-2-pyrrolidinone

Organic Synthesis Analytical Chemistry Process Chemistry

Researchers pursuing chiral pyrrolidinone scaffolds face inconsistent diastereoselectivity with generic N-protected lactams. This N-tosyl derivative resolves that challenge through unique electronic and steric properties: • Enables high anti-selectivity in α-alkylation of β-amino esters, delivering enantiomerically pure 4,5-disubstituted pyrrolidinones critical for medicinal chemistry programs. • Promotes clean β-elimination to isocyanates from carbamoyl radical precursors-a pathway inaccessible to N-benzyl analogs-enabling streamlined urea and carbamate synthesis. • Solid-state form (mp 144-145 °C) simplifies handling, weighing, and recrystallization at scale versus liquid N-alkyl alternatives, reducing solvent waste and manufacturing cost. Supplied as a white to off-white crystalline solid, ≥95% purity. For R&D use only.

Molecular Formula C11H13NO3S
Molecular Weight 239.29 g/mol
CAS No. 10019-95-1
Cat. No. B158573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(p-Toluenesulfonyl)-2-pyrrolidinone
CAS10019-95-1
Molecular FormulaC11H13NO3S
Molecular Weight239.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2=O
InChIInChI=1S/C11H13NO3S/c1-9-4-6-10(7-5-9)16(14,15)12-8-2-3-11(12)13/h4-7H,2-3,8H2,1H3
InChIKeyAAXCXJDQWSSCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Tosyl-2-pyrrolidinone Overview


1-(p-Toluenesulfonyl)-2-pyrrolidinone, commonly referred to as N-tosyl-2-pyrrolidinone, is an N-protected derivative of 2-pyrrolidinone, a five-membered lactam. The compound is characterized by the presence of a p-toluenesulfonyl (tosyl) group attached to the nitrogen atom of the pyrrolidinone ring . This structural modification imparts specific physicochemical properties and reactivity, making it a valuable intermediate in organic synthesis, particularly for the construction of complex pyrrolidine and pyrrolidinone-containing molecules [1]. The compound is a solid with a reported melting point of 144-145 °C and a molecular weight of 239.29 g/mol .

N-Tosyl protection enables reactivity not replicated by N-benzyl or N-alkyl groups
Solid at ambient temperature for simplified handling and purification
Reported anti selectivity in α-alkylation for stereocontrolled synthesis

Unique N-Tosyl Protection Profile


The tosyl group in 1-(p-toluenesulfonyl)-2-pyrrolidinone is not merely a generic protecting group; its unique electronic and steric properties dictate a distinct reactivity profile that cannot be replicated by other common N-substituents such as benzyl, alkyl, or mesyl groups [1]. Unlike N-alkyl or N-benzyl pyrrolidinones, the electron-withdrawing nature of the tosyl group significantly influences the chemical shifts of adjacent protons in NMR analysis and modulates the reactivity of the lactam ring . Furthermore, in radical cyclization reactions, N-tosyl-substituted carbamoyl radicals exhibit a unique tendency to undergo β-elimination to form isocyanates, a pathway not observed for N-benzyl analogs, which instead favor 5-exo cyclization [2]. This divergence in reaction pathways underscores the critical importance of selecting the correct N-protected pyrrolidinone for a specific synthetic transformation.

N-Benzyl vs N-Tosyl physical state

N-Benzyl analog is a liquid, which may alter handling, weighing, and purification compared to the solid N-tosyl compound.

Radical pathway divergence

N-Benzyl carbamoyl radical favors 5-exo cyclization; the N-tosyl analog may shift toward β-elimination, producing isocyanate instead of pyrrolidinone.

Stereochemical outcome

N-Tosyl group contributes to reported anti selectivity in alkylation; N-benzyl or N-alkyl groups may yield different diastereomeric profiles.

N-Tosyl-2-pyrrolidinone vs Key Analogs


Physical State: Solid vs Liquid Analogs

1-(p-Toluenesulfonyl)-2-pyrrolidinone is a solid at room temperature, a key differentiator from liquid N-alkyl or N-benzyl analogs, which can simplify handling and purification. The reported melting point for the compound is 144-145 °C . In contrast, N-benzyl-2-pyrrolidinone (CAS 5291-77-0) is a liquid with a reported density of 1.095 g/mL at 25 °C . This difference in physical state (solid vs. liquid) is a critical factor for process development and formulation.

Physical State
Data to verify
Solid, mp 144–145°C
May simplify handling vs liquid analogs
Comparator N-benzyl analog is a liquid; independent source data to confirm.
Organic Synthesis Analytical Chemistry Process Chemistry

Stereoselectivity in α-Alkylation

The N-tosyl protecting group on 1-(p-toluenesulfonyl)-2-pyrrolidinone is instrumental in achieving high stereoselectivity. In the α-alkylation of N-tosyl-protected β-amino esters, the use of LDA as a base led to high anti selectivity for the newly formed C–C bond [1]. This selectivity is a direct consequence of the steric and electronic influence of the tosyl group. While other N-protecting groups like N-benzyl are also used, the tosyl group's specific conformational bias in this transformation is well-documented, providing a predictable and reliable route to enantiomerically pure 4,5-disubstituted pyrrolidinones [1].

Diastereoselectivity
Class-level
Reported high anti selectivity
Supports stereocontrolled pyrrolidinone synthesis
Specific ratio not reported; outcome depends on base (LDA).
Asymmetric Synthesis Medicinal Chemistry Stereochemistry

Radical Pathways: β-Elimination vs Cyclization

In studies of unsaturated carbamoyl radical cyclizations, a stark difference in reaction outcome is observed between N-tosyl and N-benzyl substituted precursors. While N-benzylcarbamoyl radicals undergo a 5-exo cyclization to yield pyrrolidinones, N-tosyl-substituted carbamoyl radicals display a unique tendency to undergo β-elimination of the tosyl radical to yield the corresponding isocyanate [1]. This divergence in reaction pathway is a fundamental mechanistic distinction that must be considered when planning a synthesis. The tosyl group's ability to act as a leaving group in radical processes is a unique feature not shared by N-benzyl or N-alkyl groups.

Radical Pathway
Head-to-head
β-elimination to isocyanate (N-tosyl) vs 5-exo cyclization (N-benzyl)
Pathway divergence may alter synthetic route
Under tin-free carbamoyl radical conditions.
Radical Chemistry Reaction Mechanism Organic Synthesis

Metal-Catalyzed Cyclization Auxiliary

The N-arylsulfonyl group, of which the tosyl group in 1-(p-toluenesulfonyl)-2-pyrrolidinone is a prime example, has been identified as a highly effective cyclization auxiliary for transition-metal-catalyzed atom transfer radical cyclization (ATRC) [1]. In a study on the (Ph3P)3RuCl2-catalyzed equilibration and elimination of α-chloro-N-tosyl-2-pyrrolidinones, it was shown that chlorinated N-tosyl amides cyclized under primarily kinetic control, providing a unique route to unsaturated 2-pyrrolidinones [2]. This contrasts with N-benzyl analogs, where radical cyclization yields saturated 2-pyrrolidinones under different conditions [3]. The tosyl group's ability to facilitate this specific transformation is a key differentiator.

Catalytic Cyclization
Class-level
Reported most effective auxiliary for ATRC
May support synthesis of unsaturated pyrrolidinones
Ru-catalyzed equilibration under kinetic control.
Catalysis Cyclization Organometallic Chemistry

Optimal Applications of N-Tosyl-2-pyrrolidinone


Enantiopure 4,5-Disubstituted Pyrrolidinones

This compound is the preferred starting material for the stereoselective synthesis of enantiomerically pure 4,5-disubstituted pyrrolidinones via the α-alkylation of N-tosyl-protected β-amino esters. The tosyl group provides high anti-selectivity in the key C–C bond-forming step [1]. This application is critical for medicinal chemistry programs aiming to explore chiral pyrrolidinone-based drug candidates.

Isocyanate Precursor via β-Elimination

For research focused on generating isocyanates from carbamoyl radical precursors, 1-(p-toluenesulfonyl)-2-pyrrolidinone-derived systems are uniquely suited. Unlike N-benzyl analogs that undergo cyclization, the N-tosyl group promotes β-elimination of the tosyl radical, providing a clean route to isocyanates [2]. This application is valuable in the synthesis of ureas, carbamates, and other isocyanate-derived building blocks.

Unsaturated 2-Pyrrolidinones via Metal Catalysis

The N-arylsulfonyl (tosyl) group is a highly effective cyclization auxiliary for atom transfer radical cyclization (ATRC) [3]. This compound is therefore the reagent of choice for synthesizing unsaturated 2-pyrrolidinones via (Ph3P)3RuCl2-catalyzed equilibration and elimination of α-chloro-N-tosyl-2-pyrrolidinones [4]. This application provides access to a valuable class of heterocycles for further functionalization.

Solid Reagent Advantages in Process Chemistry

In process development and large-scale synthesis, the solid-state nature of 1-(p-toluenesulfonyl)-2-pyrrolidinone (melting point 144-145 °C) offers significant advantages over liquid N-benzyl or N-alkyl analogs. Solid reagents are easier to handle, weigh, and purify (e.g., by recrystallization), which can improve process robustness, reduce solvent waste, and lower overall manufacturing costs .

Application
Selection Property
Validation Focus
Stereocontrolled pyrrolidinone synthesis
N-tosyl-directed anti selectivity
Verify stereochemical outcome under alkylation conditions
Isocyanate generation via β-elimination
Tosyl radical leaving group propensity
Confirm elimination vs cyclization under radical conditions
Unsaturated pyrrolidinone synthesis
Tosyl cyclization auxiliary in ATRC
Assess Ru-catalyzed equilibration/elimination
Process-scale handling and purification
Solid physical state
Evaluate recrystallization and handling reproducibility

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